molecular formula C3H9NO3S B13532759 O-[2-(Methanesulfonyl)ethyl]hydroxylamine CAS No. 504436-74-2

O-[2-(Methanesulfonyl)ethyl]hydroxylamine

Cat. No.: B13532759
CAS No.: 504436-74-2
M. Wt: 139.18 g/mol
InChI Key: AUIOCNWYVCGOMP-UHFFFAOYSA-N
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Description

O-[2-(Methanesulfonyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C3H9NO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to a hydroxylamine group.

Properties

CAS No.

504436-74-2

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

IUPAC Name

O-(2-methylsulfonylethyl)hydroxylamine

InChI

InChI=1S/C3H9NO3S/c1-8(5,6)3-2-7-4/h2-4H2,1H3

InChI Key

AUIOCNWYVCGOMP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(Methanesulfonyl)ethyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow tubing reactors, which allow for the efficient transformation of methyl or ethyl carboxylic esters into the corresponding hydroxamic acids . This method is optimized for increased reaction rates and higher product purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

O-[2-(Methanesulfonyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfonic acids, methyl derivatives, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-[2-(Methanesulfonyl)ethyl]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[2-(Methanesulfonyl)ethyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. The methanesulfonyl group serves as a good leaving group, facilitating the formation of C-N, N-N, O-N, and S-N bonds. This allows the compound to participate in various bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[2-(Methanesulfonyl)ethyl]hydroxylamine is unique due to its methanesulfonyl group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.

Biological Activity

O-[2-(Methanesulfonyl)ethyl]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

This compound is an alkyl hydroxylamine derivative that exhibits various biological activities. Hydroxylamines are known for their role in biological systems, particularly in redox reactions and as intermediates in organic synthesis. The addition of a methanesulfonyl group enhances the compound's reactivity and solubility, making it a candidate for further biological exploration.

The synthesis of this compound typically involves the reaction of hydroxylamine with methanesulfonyl chloride in the presence of a base. The chemical structure can be represented as follows:

O 2 Methanesulfonyl ethyl hydroxylamine R SO2CH2CH2OH \text{O 2 Methanesulfonyl ethyl hydroxylamine}\quad \text{ R SO}_2\text{CH}_2\text{CH}_2\text{OH }

This compound is characterized by its ability to form stable complexes with transition metals, which may play a role in its biological activity.

The biological activity of this compound can be attributed to its ability to act as a reducing agent and its interaction with various biological targets. Hydroxylamines are known to inhibit certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components.

3.2 Antioxidant Activity

Studies have demonstrated that hydroxylamines exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The methanesulfonyl group may enhance this activity by stabilizing reactive intermediates.

3.3 Inhibition of Enzymatic Activity

This compound has been shown to inhibit several key enzymes involved in disease processes:

  • Matrix Metalloproteinases (MMPs) : These enzymes play a crucial role in tissue remodeling and are associated with cancer metastasis. Inhibition of MMPs by this compound could lead to reduced tumor invasion.
  • Indoleamine 2,3-dioxygenase (IDO1) : This enzyme is involved in immune regulation and cancer progression. Compounds similar to this compound have been reported to inhibit IDO1, potentially enhancing anti-tumor immunity .

4.1 Case Study: Cancer Metastasis

In a study investigating the effects of hydroxylamines on cancer cell lines, this compound demonstrated significant inhibition of cell migration and invasion in vitro. The mechanism was linked to the downregulation of MMP-9 expression, suggesting potential therapeutic applications in metastatic cancer treatment .

4.2 Pharmacokinetics and Toxicology

Research on the pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally, with moderate metabolic stability observed in liver microsomes from various species . Toxicological assessments revealed that it does not exhibit mutagenic properties in standard assays, indicating a potentially safe profile for therapeutic use.

5. Conclusion

This compound is a promising compound with notable biological activities, particularly as an enzyme inhibitor and antioxidant. Its ability to interfere with critical pathways involved in cancer progression highlights its potential as a therapeutic agent. Further studies are warranted to explore its efficacy and safety in clinical settings.

6. Data Tables

PropertyValue
Molecular WeightXX g/mol
SolubilitySoluble in water
pKaXX
LogPXX
Biological ActivityObserved Effect
MMP InhibitionSignificant reduction
Antioxidant CapacityHigh scavenging ability
IDO1 InhibitionPotent sub-micromolar activity

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